Cas no 805245-42-5 ((3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol)

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol structure
805245-42-5 structure
Product Name:(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
كاس عدد:805245-42-5
وسط:C28H27FO4
ميغاواط:446.5
CID:832587
PubChem ID:90413083
Update Time:2025-04-28

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 4H-Cyclopenta-1,3-dioxol-4-ol, 5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4R,6aR)-
    • 4H-CYCLOPENTA-1,3-DIOXOL-4-OL, 5-FLUORO-3A,6A-DIHYDRO-2,2-DIMETHYL-6-[(TRIPHENYLMETHOXY)METHYL]-, (3AS,4R,6AR)-
    • (3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
    • (3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
    • MMPZYZZSNMTBBI-NXCFDTQHSA-N
    • BCP28330
    • SB17782
    • CID 90413083
    • (3aS,4R,6aR)-5-Fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-4H-cyclopenta-1,3-dioxol-4-ol (ACI)
    • 805245-42-5
    • AKOS027338346
    • CS-13119
    • SCHEMBL16041755
    • CS-M3256
    • P14048
    • (3aR,6R,6aS)-5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol
    • نواة داخلي: 1S/C28H27FO4/c1-27(2)32-25-22(23(29)24(30)26(25)33-27)18-31-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,24-26,30H,18H2,1-2H3/t24-,25+,26-/m0/s1
    • مفتاح Inchi: MMPZYZZSNMTBBI-NXCFDTQHSA-N
    • ابتسامات: C(C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)OCC1=C(F)[C@H](O)[C@@H]2OC(O[C@H]12)(C)C

حساب السمة

  • نوعية دقيقة: 446.18933750g/mol
  • النظائر كتلة واحدة: 446.18933750g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 5
  • عدد الذرات الثقيلة: 33
  • تدوير ملزمة العد: 6
  • تعقيدات: 655
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 3
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 47.9
  • إكسلوغ 3: 3.8

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H99870-1g
(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 98%
1g
¥7312.0 2023-09-07
ChemScence
CS-M3256-100mg
4H-Cyclopenta-1,3-dioxol-4-ol, 5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4R,6aR)-
805245-42-5
100mg
$215.0 2022-04-26
ChemScence
CS-M3256-250mg
4H-Cyclopenta-1,3-dioxol-4-ol, 5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4R,6aR)-
805245-42-5
250mg
$395.0 2022-04-26
ChemScence
CS-M3256-1g
4H-Cyclopenta-1,3-dioxol-4-ol, 5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4R,6aR)-
805245-42-5
1g
$830.0 2022-04-26
ChemScence
CS-M3256-5g
4H-Cyclopenta-1,3-dioxol-4-ol, 5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4R,6aR)-
805245-42-5
5g
$2490.0 2022-04-26
Chemenu
CM525641-1g
(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 97%
1g
$948 2023-02-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7279-100MG
(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 95%
100MG
¥ 1,148.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7279-250MG
(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 95%
250MG
¥ 1,834.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7279-500MG
(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 95%
500MG
¥ 3,049.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7279-1G
(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 95%
1g
¥ 4,573.00 2023-04-13

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
المراجع
Synthesis of 5'-substituted fluoro-neplanocin A analogs: importance of a hydrogen bonding donor at 5'-position for the inhibitory activity of S-adenosylhomocysteine hydrolase
Moon, Hyung Ryong; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(22), 5641-5644

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Solvents: Water ;  rt
المراجع
Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities
Chandra, Girish; et al, Journal of Medicinal Chemistry, 2015, 58(12), 5108-5120

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
2.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
2.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
المراجع
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Potassium bifluoride ,  1-Butanaminium, N,N,N-tributyl-, (dihydrogen trifluoride) (1:1) Solvents: Dimethylformamide ;  72 h, 140 °C
2.1 Reagents: Pyridine ,  Trifluoroacetic anhydride ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethyl sulfoxide ;  15 h, rt
2.2 Solvents: Water ;  rt
3.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
3.2 Solvents: Water ;  rt
المراجع
Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities
Chandra, Girish; et al, Journal of Medicinal Chemistry, 2015, 58(12), 5108-5120

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Cerium trichloride ,  Sodium borohydride ;  30 min, 0 °C
2.1 Reagents: Imidazole Solvents: Dimethylformamide ;  12 h, 40 °C
3.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
المراجع
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Pyridine ,  Iodine Solvents: Tetrahydrofuran ;  4 h, rt
2.1 Reagents: Sodium borohydride Catalysts: Cerium trichloride ;  30 min, 0 °C
2.2 Reagents: Imidazole Solvents: Dimethylformamide ;  12 h, 40 °C
3.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
المراجع
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Sodium carbonate ,  Hydrogen Catalysts: Palladium (on carbon) Solvents: Ethyl acetate ;  overnight, rt
2.1 Reagents: Triethylsilyl chloride ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
2.3 Reagents: Selectfluor Solvents: Acetonitrile ;  12 h, 0 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
5.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
5.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
المراجع
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

طريقة الإنتاج 8

رد فعل الشرط
1.1 -
2.1 Reagents: Sodium carbonate ,  Hydrogen Catalysts: Palladium (on carbon) Solvents: Ethyl acetate ;  overnight, rt
3.1 Reagents: Triethylsilyl chloride ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water
3.3 Reagents: Selectfluor Solvents: Acetonitrile ;  12 h, 0 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
6.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
6.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
المراجع
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
المراجع
Structure-activity relationship of 5'-substituted fluoro-neplanocin A analogues as potent inhibitors of S-adenosylhomocysteine hydrolase
Moon, Hyung Ryong; et al, Nucleosides, 2005, 24(5-7), 707-708

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
1.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
المراجع
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Pyridine ,  Trifluoroacetic anhydride ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethyl sulfoxide ;  15 h, rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
2.2 Solvents: Water ;  rt
المراجع
Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities
Chandra, Girish; et al, Journal of Medicinal Chemistry, 2015, 58(12), 5108-5120

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Methanesulfonyl chloride Solvents: Dichloromethane ;  5 min, -5 °C
1.3 Solvents: Water
2.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
2.2 Solvents: Water ;  rt
المراجع
Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities
Chandra, Girish; et al, Journal of Medicinal Chemistry, 2015, 58(12), 5108-5120

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
المراجع
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
3.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
3.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
المراجع
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Sodium borohydride Catalysts: Cerium trichloride ;  30 min, 0 °C
1.2 Reagents: Imidazole Solvents: Dimethylformamide ;  12 h, 40 °C
2.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
المراجع
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  12 h, 40 °C
2.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
المراجع
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium bifluoride ,  1-Butanaminium, N,N,N-tributyl-, (dihydrogen trifluoride) (1:1) Solvents: Dimethylformamide ;  72 h, 140 °C
3.1 Reagents: Pyridine ,  Trifluoroacetic anhydride ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethyl sulfoxide ;  15 h, rt
3.2 Solvents: Water ;  rt
4.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
4.2 Solvents: Water ;  rt
المراجع
Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities
Chandra, Girish; et al, Journal of Medicinal Chemistry, 2015, 58(12), 5108-5120

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Triethylsilyl chloride ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Selectfluor Solvents: Acetonitrile ;  12 h, 0 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
4.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
4.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
المراجع
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Selectfluor Solvents: Acetonitrile ;  12 h, 0 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
4.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
4.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
المراجع
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Selectfluor Solvents: Acetonitrile ;  12 h, 0 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
5.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
5.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
المراجع
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

طريقة الإنتاج 21

رد فعل الشرط
1.1 -
2.1 Reagents: Pyridine ,  Iodine Solvents: Tetrahydrofuran ;  4 h, rt
3.1 Reagents: Sodium borohydride Catalysts: Cerium trichloride ;  30 min, 0 °C
3.2 Reagents: Imidazole Solvents: Dimethylformamide ;  12 h, 40 °C
4.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
المراجع
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Raw materials

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Preparation Products

الموردين الموصى بهم
SHOCHEM(SHANGHAI) CO.,lTD
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
SHOCHEM(SHANGHAI) CO.,lTD
Shandong Feiyang Chemical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shandong Feiyang Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Yunnanjiuzhen
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Yunnanjiuzhen
Handan Zechi Trading Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة